molecular formula C18H14F3NO5 B3007013 N-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)-4-(trifluoromethoxy)benzamide CAS No. 2320538-51-8

N-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)-4-(trifluoromethoxy)benzamide

Cat. No.: B3007013
CAS No.: 2320538-51-8
M. Wt: 381.307
InChI Key: UZDRRFLXYLOZAN-UHFFFAOYSA-N
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Description

N-(2-{[2,2’-bifuran]-5-yl}-2-hydroxyethyl)-4-(trifluoromethoxy)benzamide is a complex organic compound that features a trifluoromethoxy group, a bifuran moiety, and a benzamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-{[2,2’-bifuran]-5-yl}-2-hydroxyethyl)-4-(trifluoromethoxy)benzamide typically involves multiple steps, starting with the preparation of the bifuran moiety and the trifluoromethoxy benzamide. The bifuran moiety can be synthesized through the oxidative coupling of furan derivatives, while the trifluoromethoxy benzamide can be prepared by reacting 4-(trifluoromethoxy)benzoic acid with appropriate amines under amide formation conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for large-scale production, including the use of efficient catalysts and reaction conditions to maximize yield and minimize by-products. Continuous flow reactors and other advanced manufacturing techniques could be employed to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(2-{[2,2’-bifuran]-5-yl}-2-hydroxyethyl)-4-(trifluoromethoxy)benzamide can undergo various chemical reactions, including:

    Oxidation: The bifuran moiety can be oxidized to form quinone-like structures.

    Reduction: The carbonyl group in the benzamide can be reduced to form amines.

    Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of quinone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted benzamides with various functional groups.

Scientific Research Applications

N-(2-{[2,2’-bifuran]-5-yl}-2-hydroxyethyl)-4-(trifluoromethoxy)benzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.

    Industry: Used in the development of new materials with unique properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of N-(2-{[2,2’-bifuran]-5-yl}-2-hydroxyethyl)-4-(trifluoromethoxy)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethoxy group can enhance the compound’s binding affinity and selectivity, while the bifuran moiety can participate in electron transfer reactions. These interactions can modulate biological pathways and result in various pharmacological effects.

Comparison with Similar Compounds

Similar Compounds

    N-(2-{[2,2’-bifuran]-5-yl}-2-hydroxyethyl)-4-methoxybenzamide: Similar structure but with a methoxy group instead of a trifluoromethoxy group.

    N-(2-{[2,2’-bifuran]-5-yl}-2-hydroxyethyl)-4-chlorobenzamide: Contains a chloro group instead of a trifluoromethoxy group.

Uniqueness

N-(2-{[2,2’-bifuran]-5-yl}-2-hydroxyethyl)-4-(trifluoromethoxy)benzamide is unique due to the presence of the trifluoromethoxy group, which imparts distinct electronic and steric properties. This makes the compound more resistant to metabolic degradation and enhances its potential as a pharmaceutical agent.

Properties

IUPAC Name

N-[2-[5-(furan-2-yl)furan-2-yl]-2-hydroxyethyl]-4-(trifluoromethoxy)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14F3NO5/c19-18(20,21)27-12-5-3-11(4-6-12)17(24)22-10-13(23)14-7-8-16(26-14)15-2-1-9-25-15/h1-9,13,23H,10H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZDRRFLXYLOZAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=CC=C(O2)C(CNC(=O)C3=CC=C(C=C3)OC(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14F3NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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